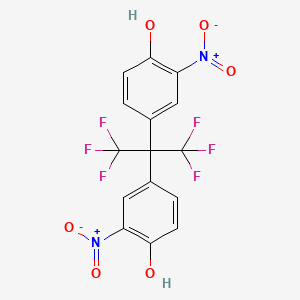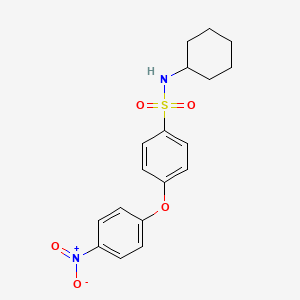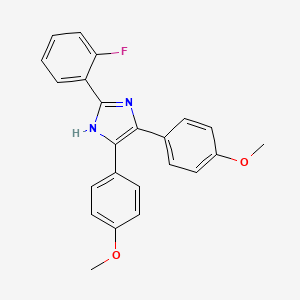![molecular formula C10H12BrN B1660286 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine CAS No. 740842-87-9](/img/structure/B1660286.png)
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes both nitrogen and bromine atoms. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be achieved through several methods. One common approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine involves its interaction with various molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as a sodium channel blocker, which makes it effective in treating conditions like hyperlipidemia .
Comparaison Avec Des Composés Similaires
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be compared with other benzazepine derivatives such as:
2,3,4,5-Tetrahydro-1H-2-benzazepine: Similar in structure but lacks the bromine atom.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Contains additional functional groups and exhibits different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
740842-87-9 |
|---|---|
Formule moléculaire |
C10H12BrN |
Poids moléculaire |
226.11 |
Nom IUPAC |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Clé InChI |
WQZWMJXOLQUALN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
SMILES canonique |
C1CC2=C(CNC1)C=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
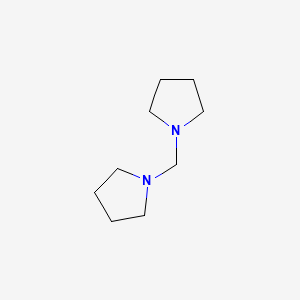
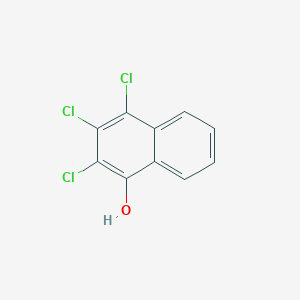

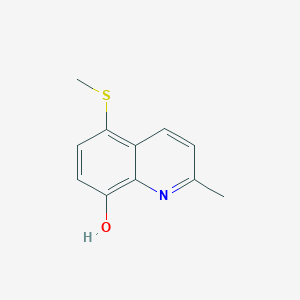

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)

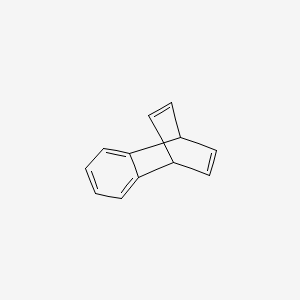
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)
